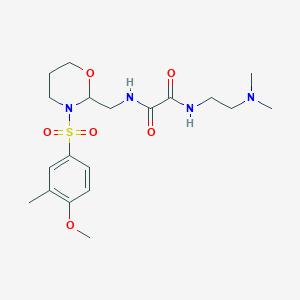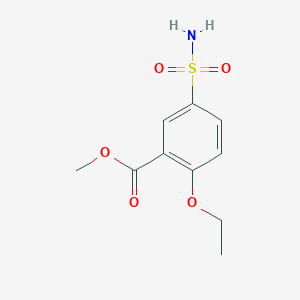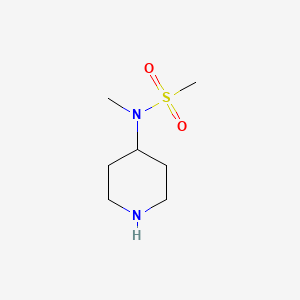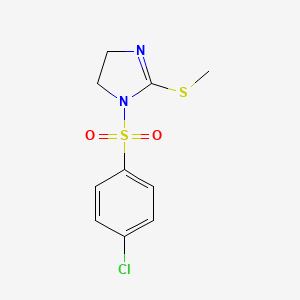
N-phenyl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-phenyl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide” is a complex organic compound that contains a piperidine ring, a phenyl group, a pyridazine ring, and a carboxamide group . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
While specific synthesis methods for this compound are not available, piperidine derivatives are typically synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Molecular Structure Analysis
The compound contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It also contains a pyridazine ring, which is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity .
Aplicaciones Científicas De Investigación
FABP4 Inhibition
“N-phenyl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide” has been identified as a potential inhibitor of Fatty Acid Binding Protein 4 (FABP4) . FABP4 inhibitors are of synthetic and therapeutic interest and ongoing clinical studies indicate that they may be promising for the treatment of cancer, as well as other diseases .
Anticancer Applications
The compound has been associated with anticancer properties. Pyridazinone derivatives have been shown to possess anticancer properties . This suggests that “N-phenyl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide” could potentially be used in the development of anticancer drugs.
Anti-Inflammatory Applications
Pyridazinone derivatives have been shown to possess anti-inflammatory properties . This suggests that “N-phenyl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide” could potentially be used in the development of anti-inflammatory drugs.
Antidepressant Applications
Pyridazinone derivatives have been shown to possess antidepressant properties . This suggests that “N-phenyl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide” could potentially be used in the development of antidepressant drugs.
Antihypertensive Applications
Pyridazinone derivatives have been shown to possess antihypertensive properties . This suggests that “N-phenyl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide” could potentially be used in the development of antihypertensive drugs.
Antidiabetic Applications
Pyridazinone derivatives have been shown to possess antidiabetic properties . This suggests that “N-phenyl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide” could potentially be used in the development of antidiabetic drugs.
Direcciones Futuras
Piperidine derivatives are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The inherent properties of the pyridazine ring also make it an attractive heterocycle for drug design .
Mecanismo De Acción
Target of Action
N-phenyl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide is a complex compound that belongs to the class of pyridazine derivatives . Pyridazine derivatives have been shown to interact with a range of biological targets and exhibit various physiological effects . .
Mode of Action
Pyridazine derivatives are known for their unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .
Biochemical Pathways
Pyridazine derivatives have been shown to possess a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Pharmacokinetics
Piperidine-containing compounds, which this compound is a part of, represent one of the most important synthetic medicinal blocks for drug construction .
Result of Action
Pyridazine derivatives have been shown to possess a wide range of pharmacological activities .
Action Environment
The inherent polarity, low cytochrome p450 inhibitory effects, and potential to reduce interaction of a molecule with the cardiac herg potassium channel of pyridazine derivatives add additional value in drug discovery and development .
Propiedades
IUPAC Name |
N-phenyl-4-pyridazin-3-yloxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-16(18-13-5-2-1-3-6-13)20-11-8-14(9-12-20)22-15-7-4-10-17-19-15/h1-7,10,14H,8-9,11-12H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNNNDIJJPGTIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CC=C2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1-cyanocyclohexyl)-2-[(4,6-diamino-1,3,5-triazin-2-yl)sulfanyl]propanamide](/img/structure/B2497199.png)





![N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-5-nitrothiophene-2-carboxamide](/img/structure/B2497210.png)
![3-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine](/img/structure/B2497211.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2497214.png)


![(Z)-ethyl 5-oxo-1-phenethyl-2-((thiophene-2-carbonyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2497218.png)